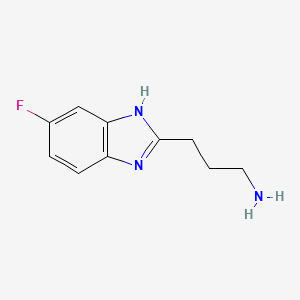

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

Description

BenchChem offers high-quality 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAZMOGCHSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424369 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-03-5 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, a key building block in contemporary drug discovery. The narrative is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction and Strategic Overview

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is a valuable scaffold in medicinal chemistry, with the benzimidazole core being a privileged structure in numerous biologically active compounds. The fluorine substituent can enhance metabolic stability and binding affinity, while the aminopropyl sidechain provides a crucial point for further functionalization.

The synthetic strategy outlined herein follows a robust and efficient two-step sequence:

-

Cyclocondensation: Formation of the benzimidazole ring by reacting 4-fluoro-1,2-phenylenediamine with a suitable C4 carbonyl precursor, in this case, N-Boc-4-aminobutyric acid. This step directly installs the protected aminopropyl sidechain.

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.

This approach is advantageous due to the commercial availability of the starting materials, the generally high yields of the reactions, and the straightforward purification procedures.

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, starting from commercially available precursors and culminating in the target molecule.

Caption: A flowchart illustrating the two-stage synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (3-(5-fluoro-1H-benzo[d]imidazol-2-yl)propyl)carbamate (Boc-protected intermediate)

This crucial step involves the formation of the benzimidazole ring through a cyclocondensation reaction. The use of N-Boc-4-aminobutyric acid ensures that the primary amine of the sidechain is protected, preventing unwanted side reactions. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a highly effective condensing agent for this transformation, typically affording high yields.

Reaction Mechanism: The reaction proceeds via the initial formation of a mixed anhydride of the carboxylic acid, which is then attacked by one of the amino groups of the phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.

Caption: The mechanistic pathway for the formation of the benzimidazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Fluoro-1,2-phenylenediamine | 126.13 | 1.0 g | 7.93 mmol |

| N-Boc-4-aminobutyric acid | 203.24 | 1.77 g | 8.72 mmol |

| Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H) | - | 15 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a stirred solution of 4-fluoro-1,2-phenylenediamine (1.0 g, 7.93 mmol) and N-Boc-4-aminobutyric acid (1.77 g, 8.72 mmol) in a round-bottom flask, add Eaton's reagent (15 mL) at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-(5-fluoro-1H-benzo[d]imidazol-2-yl)propyl)carbamate as a solid.

Part 2: Synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

The final step involves the removal of the Boc protecting group to unmask the primary amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this deprotection.[1][2]

Deprotection Mechanism: The acid protonates the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-Butyl (3-(5-fluoro-1H-benzo[d]imidazol-2-yl)propyl)carbamate | 309.36 | 1.0 g | 3.23 mmol |

| Dichloromethane (DCM) | - | 10 mL | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 2 mL | 26.8 mmol |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Dichloromethane (DCM) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve tert-butyl (3-(5-fluoro-1H-benzo[d]imidazol-2-yl)propyl)carbamate (1.0 g, 3.23 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (2 mL) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine. Further purification can be achieved by recrystallization if necessary.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Expected Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (m/z) |

| tert-Butyl (3-(5-fluoro-1H-benzo[d]imidazol-2-yl)propyl)carbamate | 309.36 | Aromatic protons, CH₂ protons of the propyl chain, Boc protons (singlet ~1.4 ppm) | [M+H]⁺ = 310.17 |

| 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | 209.24 | Aromatic protons, CH₂ protons of the propyl chain, NH₂ protons (broad singlet) | [M+H]⁺ = 210.12 |

Safety and Handling

-

4-Fluoro-1,2-phenylenediamine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Eaton's Reagent: Highly corrosive. Handle with extreme care in a fume hood.

-

Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): Volatile and a potential carcinogen. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Trustworthiness and Validation

The protocols described are based on well-established and reliable chemical transformations for benzimidazole synthesis and amine deprotection. The choice of a Boc-protection strategy is a standard and validated method in organic synthesis to ensure selective reactions. The progress of each reaction should be meticulously monitored by TLC to ensure complete conversion and to identify any potential side products. The final product's identity and purity must be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

References

-

PrepChem. Synthesis of 2-(3'-aminopropyl)-benzimidazole. Available from: [Link]

-

ResearchGate. Boc deprotection conditions tested. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]

-

Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]

-

PMC - NIH. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available from: [Link]

-

Taylor & Francis Online. The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Available from: [Link]

-

ResearchGate. Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Available from: [Link]

-

ResearchGate. The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Available from: [Link]

-

PMC - NIH. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Available from: [Link]

Sources

physicochemical properties of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

Abstract

This technical guide provides a comprehensive analysis of the core , a molecule of significant interest due to its benzimidazole scaffold. The benzimidazole core is a well-established "privileged structure" in medicinal chemistry, known for its versatile therapeutic applications.[1][2][3] Understanding the fundamental physicochemical characteristics—namely the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—is a prerequisite for advancing any compound through the drug discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This document outlines the theoretical importance of each property, provides detailed, field-proven experimental protocols for their determination, and discusses the interpretation of the resulting data in the context of drug development.

The Benzimidazole Scaffold: A Foundation of Therapeutic Potential

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[3][4] Its structural similarity to naturally occurring purine nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[2][5] The versatility and synthetic accessibility of the benzimidazole scaffold make it a prime candidate for the rational design of novel therapeutics.[1][2]

The subject of this guide, 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, incorporates several key features:

-

A Fluorinated Benzimidazole Core: The fluorine atom can significantly modulate electronic properties, pKa, and metabolic stability, often improving drug-like characteristics.

-

A Propylamine Side Chain: This flexible, basic side chain provides a critical site for ionization and hydrogen bonding, which is crucial for target engagement and aqueous solubility.

A thorough characterization of its physicochemical profile is the first logical step in evaluating its potential as a drug candidate.

Core Physicochemical & Structural Data

All quantitative data for a compound under investigation should be centralized for clarity. The following table summarizes the key identifiers for 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine and provides a framework for its experimental characterization.

| Property | Value / Data | Source / Method |

| IUPAC Name | 3-(5-Fluoro-1H-benzimidazol-2-yl)propan-1-amine | - |

| CAS Number | 883541-03-5 | [6] |

| Molecular Formula | C₁₀H₁₂FN₃ | [6] |

| Molecular Weight | 193.22 g/mol | [6] |

| pKa | To be determined experimentally | Potentiometric Titration |

| logP (calculated) | ~1.6 (for N-methyl analog) | Computational[7] |

| logD₇.₄ | To be determined experimentally | Shake-Flask Method |

| Aqueous Solubility | To be determined experimentally | Kinetic Solubility Assay |

Note: The calculated logP is for the N-methylated analog (CAS 1178328-80-7) and serves as an estimation. Experimental verification is essential.

Ionization Constant (pKa): A Master Regulator of Biological Behavior

Scientific Rationale & Importance

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a drug candidate like 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, which possesses both basic (propylamine) and potentially acidic/basic (imidazole) centers, the pKa dictates its charge state at physiological pH (~7.4). This, in turn, profoundly influences its solubility, membrane permeability, and ability to bind to its biological target.[8] Precise pKa determination is therefore non-negotiable for building predictive ADME models. Potentiometric titration remains a high-precision, standard method for this purpose.[9][10]

Experimental Protocol: Potentiometric pKa Determination

This protocol describes a robust method for determining pKa values using potentiometric titration.[8][11]

I. Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

-

Standardized 0.1 M HCl and 0.1 M NaOH titrants

-

0.15 M KCl solution (for maintaining ionic strength)

-

Test compound (3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine)

II. Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[8][11]

-

Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Ensure the final concentration is sufficient for accurate detection.[11]

-

System Setup:

-

Transfer a precise volume (e.g., 20 mL) of the sample solution to a reaction vessel with a magnetic stir bar.[8]

-

Add 0.15 M KCl to maintain a constant ionic strength throughout the titration.[8][11]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of bases.[11]

-

-

Titration Procedure:

-

For a basic compound, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[8]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Continuously monitor and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the buffer region(s) where the pH changes minimally. The pKa is the pH at the midpoint of this buffer region, which corresponds to the half-equivalence point.[11]

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point(s); the pKa can then be determined from the pH at half that volume.

-

Visualization: Potentiometric Titration Workflow

Lipophilicity (logP/logD): Gauging Membrane Permeability

Scientific Rationale & Importance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between an immiscible organic solvent (typically n-octanol) and water. For convenience, this is expressed on a logarithmic scale (logP).[12][13]

For ionizable compounds, the distribution is pH-dependent. The distribution coefficient (logD) is therefore a more physiologically relevant descriptor, as it measures lipophilicity at a specific pH (e.g., 7.4 for blood plasma).[12][14] LogP is a key component of frameworks like Lipinski's Rule of 5, which predicts the "drug-likeness" of a compound; a value less than 5 is generally preferred for good oral absorption.[13][14]

Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method is the universally recognized "gold standard" for determining logP and logD values due to its direct measurement approach.[14][15]

I. Materials & Equipment:

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)

-

Test compound

-

Vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

II. Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for at least 24 hours. Allow the phases to separate completely before use. This ensures thermodynamic equilibrium.[14]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning:

-

In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 ratio).

-

Spike the vial with a small volume of the compound stock solution.

-

Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[12]

-

-

Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the aqueous and organic layers.[16]

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Analyze the concentration of the compound in both the n-octanol ([C]ₒ) and the PBS ([C]ₐ) layers using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the logD₇.₄ using the following formula:

-

D₇.₄ = [C]ₒ / [C]ₐ

-

logD₇.₄ = log₁₀(D₇.₄)

-

Visualization: Shake-Flask logD Workflow

Aqueous Solubility: The Gateway to Absorption

Scientific Rationale & Importance

A drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[16] In early drug discovery, kinetic solubility assays are widely used for high-throughput screening.[16][17] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock into an aqueous buffer.[16][18] While not a true thermodynamic value, it is highly valuable for ranking compounds and identifying potential liabilities early in the discovery process.[17]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method for assessing kinetic solubility using a 96-well plate format.[19][20]

I. Materials & Equipment:

-

Test compound in DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent if using UV detection)

-

Plate shaker/incubator

-

Plate reader (Nephelometer for light scattering or UV-Vis Spectrophotometer)

-

Optional: Filtration plate and vacuum manifold

II. Step-by-Step Methodology:

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[19] Include wells for controls and standards.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1%).[20]

-

Incubation: Seal the plate and mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[16][19]

-

Precipitate Detection/Separation:

-

Method A (Nephelometry): Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate.[17][19]

-

Method B (Direct UV): Filter the solution in each well using a solubility filter plate to remove any precipitate.[17]

-

-

Quantification (for Direct UV Method):

-

Transfer the filtrate to a new UV-transparent plate.

-

Measure the UV absorbance of the filtrate at the compound's λₘₐₓ.[19]

-

Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared separately.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected (nephelometry) or the concentration measured in the filtrate (Direct UV).

Visualization: Kinetic Solubility Assay Workflow

Conclusion: Assembling a Profile for Drug Development

The systematic determination of the is a critical, data-driven step in assessing its viability as a therapeutic agent. The protocols and principles outlined in this guide for measuring pKa, logD, and aqueous solubility provide the foundational data required for researchers and drug development professionals. This essential profile enables the construction of predictive ADME models, guides structure-activity relationship (SAR) studies, informs formulation strategies, and ultimately determines the path forward for this promising compound within the rich landscape of benzimidazole-based therapeutics.

References

-

Bansal, Y., & Silakari, O. (2014). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Al-Ostath, A., & Al-Qatamin, R. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Shafi, S., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

Bhal, S. K. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Al-Busaidi, I. J., & Khan, S. A. (2024). Current Achievements of Benzimidazole: A Review. Preprints.org. [Link]

-

Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Aktaş, A. H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Stuyver, T., et al. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Kumar, A., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Al-Hourani, B. J., et al. (2022). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. 883541-03-5 3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine 3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine - CAS Database [chemnet.com]

- 7. chemscene.com [chemscene.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. enamine.net [enamine.net]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Part 1: Primary Target Identification via Radioligand Binding Assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

This guide provides a comprehensive framework for the detailed investigation of the mechanism of action of the novel compound, 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine. Given the structural motifs present in this molecule, specifically the benzimidazole core and the flexible propylamine side chain, a logical starting point for investigation is its potential interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets.[1][2] This document will outline a systematic and scientifically rigorous approach to first identify the primary molecular targets and subsequently characterize the functional consequences of this interaction.

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. Competitive radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor.[3] This technique relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor.

Experimental Rationale

Based on the structure of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, a primary screening panel should include dopamine and serotonin receptor subtypes, as many existing ligands for these receptors share similar structural features. The goal is to determine the inhibition constant (Ki) of our test compound for each receptor, which is a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay workflow.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a representative example for determining the binding affinity of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine for the human dopamine D2 receptor.

-

Membrane Preparation:

-

Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D2 receptor.

-

Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.[4]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of a known concentration of a suitable radioligand (e.g., [³H]Spiperone for the D2 receptor).[5]

-

-

Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known D2 antagonist, e.g., haloperidol).[4][6]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes) with gentle agitation.[4]

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[4]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to determine the specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Hypothetical Binding Affinity Data

The following table presents a hypothetical outcome of screening 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine against a panel of dopamine and serotonin receptors.

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D1 | [³H]SCH23390 | >1000 |

| Dopamine D2 | [³H]Spiperone | 15 |

| Dopamine D3 | [³H]Spiperone | 8 |

| Dopamine D4 | [³H]Spiperone | 250 |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | 85 |

| Serotonin 5-HT2A | [³H]Ketanserin | 450 |

Data are hypothetical and for illustrative purposes only.

Based on these hypothetical results, 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine displays the highest affinity for the dopamine D3 and D2 receptors, suggesting these are its primary molecular targets.

Part 2: Functional Characterization via Second Messenger Assays

After identifying the primary binding targets, the next critical step is to determine the functional effect of the compound on these receptors. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? This can be determined by measuring the levels of intracellular second messengers, such as cyclic AMP (cAMP), which are modulated by GPCR activation.[7][8]

Experimental Rationale

Dopamine D2-like receptors (D2, D3, and D4) are typically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] Conversely, D1-like receptors (D1 and D5) are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1] Therefore, a cAMP assay is a robust method to determine the functional activity of our compound at the D2 and D3 receptors.[9][10][11]

Signaling Pathways and Assay Principle

The diagram below illustrates the opposing effects of Gs- and Gi-coupled receptors on cAMP production and the principle of a typical cAMP assay.

Caption: GPCR signaling pathways modulating cAMP levels.

Detailed Protocol: cAMP Accumulation Assay

-

Cell Culture and Plating:

-

Culture a cell line expressing the target receptor (e.g., HEK293-D3R) in a suitable medium.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure (Agonist Mode):

-

To determine if the compound is an agonist, treat the cells with increasing concentrations of the test compound.

-

To measure the decrease in cAMP for a Gi-coupled receptor, first stimulate the cells with a known adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.[7] Then, add the test compound.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

-

Assay Procedure (Antagonist Mode):

-

To determine if the compound is an antagonist, pre-incubate the cells with the test compound.

-

Then, challenge the cells with a known agonist for the target receptor at a concentration that elicits a submaximal response (EC80).

-

Incubate as described above.

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Generate dose-response curves by plotting the signal as a function of the compound concentration.

-

For agonist activity, calculate the EC50 (the concentration that produces 50% of the maximal response).

-

For antagonist activity, calculate the IC50 (the concentration that inhibits 50% of the agonist-induced response).

-

Hypothetical Functional Data

| Receptor | Assay Mode | Parameter | Value (nM) | Functional Activity |

| Dopamine D3 | Agonist | EC50 | 25 | Potent Agonist |

| Dopamine D3 | Antagonist | IC50 | >10,000 | Not an Antagonist |

| Dopamine D2 | Agonist | EC50 | 150 | Partial Agonist |

| Dopamine D2 | Antagonist | IC50 | >10,000 | Not an Antagonist |

Data are hypothetical and for illustrative purposes only.

These hypothetical results suggest that 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is a potent agonist at the dopamine D3 receptor and a less potent partial agonist at the dopamine D2 receptor.

Part 3: Investigating Downstream Signaling and Biased Agonism

The classical view of GPCR signaling involves coupling to a specific G-protein family. However, it is now understood that GPCRs can engage multiple intracellular signaling pathways, and some ligands may preferentially activate one pathway over another, a phenomenon known as "biased agonism" or "functional selectivity." A comprehensive understanding of the mechanism of action requires investigating other key signaling pathways, such as β-arrestin recruitment and calcium mobilization.[12]

Rationale for Broader Profiling

Investigating biased agonism is crucial as different signaling pathways can lead to distinct physiological and therapeutic outcomes. For example, G-protein signaling might be responsible for the therapeutic effect of a drug, while β-arrestin signaling could be associated with receptor desensitization or side effects.

Key Assays for Biased Agonism

-

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GPCR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation.

-

Calcium Mobilization Assays: For GPCRs that can couple to Gq proteins (or promiscuous G-proteins), activation leads to an increase in intracellular calcium.[13] This can be measured using calcium-sensitive fluorescent dyes.[12][13]

Conceptual Framework for Biased Agonism

Caption: A biased agonist preferentially activates one signaling pathway.

Conclusion

This in-depth technical guide outlines a systematic, multi-tiered approach to elucidate the mechanism of action of a novel compound, exemplified by 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine. By progressing from primary binding assays to functional second messenger assays and finally to an investigation of downstream signaling pathways, researchers can build a comprehensive pharmacological profile of the compound. This rigorous, evidence-based approach is fundamental in drug discovery, providing the necessary insights to advance a compound from initial characterization to preclinical and clinical development.

References

-

Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: PubMed URL: [Link]

-

Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

-

Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]

-

Title: Fully automated radioligand binding filtration assay for membrane-bound receptors Source: PubMed URL: [Link]

-

Title: cAMP Assays in GPCR Drug Discovery Source: PubMed URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors Source: PubMed URL: [Link]

-

Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]

-

Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PMC URL: [Link]

-

Title: Discovery of GPCR ligands for probing signal transduction pathways Source: PubMed Central URL: [Link]

-

Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: YouTube (JoVE) URL: [Link]

-

Title: Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology Source: PMC - NIH URL: [Link]

-

Title: Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin Source: YouTube (Eurofins DiscoverX) URL: [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP-Glo™ Assay [worldwide.promega.com]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Structural Analysis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry. This document outlines a systematic approach to confirming the molecular structure and purity of this compound, integrating foundational chemical principles with advanced analytical techniques. We will explore detailed methodologies for its synthesis, followed by an in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Furthermore, this guide incorporates computational modeling to complement experimental data, offering a holistic understanding of the molecule's three-dimensional conformation and electronic properties. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough and practical resource for researchers in the field.

Introduction: The Significance of Fluorinated Benzimidazoles

Benzimidazole and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom into the benzimidazole scaffold, as in 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Therefore, a precise and unambiguous structural elucidation of such compounds is paramount for advancing drug discovery and development programs. This guide provides the essential framework for achieving this.

Synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

A robust and reproducible synthesis is the first step in any structural analysis workflow. The synthesis of 2-(aminoalkyl)benzimidazoles is well-established, and a common and effective method is the condensation of an o-phenylenediamine derivative with an appropriate amino acid or its lactam. For the target molecule, the Phillips condensation reaction provides a reliable route.

Proposed Synthetic Pathway

The synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine can be achieved by the condensation of 4-fluoro-o-phenylenediamine with γ-aminobutyric acid (GABA) or its cyclic lactam, 2-pyrrolidinone. The reaction is typically acid-catalyzed and driven by the removal of water.

Caption: Proposed synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2-(aminoalkyl)benzimidazoles.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-o-phenylenediamine (1.0 eq), γ-aminobutyric acid (1.1 eq), and 5.5 M hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: Filter the precipitate and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure hydrochloride salt of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine. The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, both ¹H and ¹³C NMR will provide critical information.

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorobenzimidazole ring and the aliphatic protons of the propylamine side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| NH (imidazole) | 12.0 - 13.0 | br s | - | The acidic proton on the imidazole ring is typically deshielded and appears as a broad singlet. |

| Aromatic H | 7.0 - 7.6 | m | - | The protons on the benzene ring will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent. |

| -CH₂- (α to benzimidazole) | ~ 3.0 | t | J ≈ 7-8 | This methylene group is adjacent to the electron-withdrawing benzimidazole ring, leading to a downfield shift. It will be a triplet due to coupling with the adjacent methylene group. |

| -CH₂- (β) | ~ 2.0 | p | J ≈ 7-8 | This central methylene group will appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups. |

| -CH₂- (γ, next to NH₂) | ~ 2.8 | t | J ≈ 7-8 | This methylene group is adjacent to the amino group and will be a triplet. |

| -NH₂ | 1.5 - 3.0 | br s | - | The chemical shift of the primary amine protons is variable and depends on concentration and solvent. The signal is often broad. |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

3.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=N (imidazole) | ~ 150 - 155 | The C2 carbon of the benzimidazole ring is typically found in this region. |

| Aromatic C-F | ~ 155 - 160 (d, ¹JCF ≈ 240 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |

| Aromatic CH | ~ 95 - 125 | The chemical shifts of the other aromatic carbons will be influenced by the fluorine and the fused imidazole ring. |

| Aromatic C (quaternary) | ~ 130 - 145 | The bridgehead carbons of the benzimidazole ring. |

| -CH₂- (α to benzimidazole) | ~ 25 - 30 | |

| -CH₂- (β) | ~ 30 - 35 | |

| -CH₂- (γ, next to NH₂) | ~ 40 - 45 |

Note: The presence of fluorine will result in through-bond C-F couplings for nearby carbon atoms, which can aid in signal assignment.

Caption: Predicted major fragmentation pathways in mass spectrometry.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.

Protocol for Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

-

Purification: The compound must be of high purity (>99%).

-

Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, water, and their combinations) to find suitable conditions for slow crystallization.

-

Crystallization Techniques: Employ techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to promote the growth of single crystals.

Expected Structural Features

The crystal structure would reveal:

-

Planarity of the Benzimidazole Ring: The fused ring system is expected to be largely planar.

-

Conformation of the Propylamine Side Chain: The torsion angles of the flexible propylamine chain will be determined.

-

Intermolecular Interactions: Hydrogen bonding involving the imidazole NH, the primary amine, and the fluorine atom, as well as π-π stacking between the benzimidazole rings, are likely to be observed, influencing the crystal packing.

Computational Modeling

Computational chemistry provides a powerful tool to complement experimental data and to gain deeper insights into the structural and electronic properties of the molecule.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

-

Predict NMR Chemical Shifts: Calculated NMR chemical shifts can be correlated with experimental data to aid in signal assignment.

-

Optimize Molecular Geometry: The lowest energy conformation of the molecule can be predicted, providing insights into its three-dimensional shape.

-

Analyze Electronic Properties: Molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can be calculated to understand the molecule's reactivity and potential interaction sites.

Conclusion

The structural analysis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine requires a multi-faceted approach that combines organic synthesis with a suite of advanced analytical techniques. This guide has provided a comprehensive framework for the synthesis, purification, and detailed structural characterization of this important fluorinated benzimidazole derivative. By integrating NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, researchers can confidently establish the identity, purity, and three-dimensional structure of this molecule, paving the way for its further investigation in drug discovery and development.

References

-

PrepChem. Synthesis of 2-(3'-aminopropyl)-benzimidazole. Available from: [Link]

-

Taylor & Francis Online. Three-Dimensional Supramolecular of 2-(γ-Aminopropyl)benzimidazole Dichloride Dihydrate via Various Hydrogen Bonds and X···π (X = π, CH) Interactions: Synthesis, Crystal Structure, Characterization, and Biochemical Property. Available from: [Link]

- Google Patents. Method for preparing 2-aminoalkylbenzimidazole derivatives.

Sources

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine CAS number and identifiers

An In-depth Technical Guide to 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole heterocycle is a cornerstone of medicinal chemistry, recognized for its privileged structure that confers a wide range of biological activities.[1] Its rigid, planar system, capable of engaging in various non-covalent interactions, has led to its incorporation into numerous FDA-approved drugs. The specific compound, 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, represents a highly valuable building block for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the propylamine side chain provides a versatile linker for further chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, potential applications, and safe handling protocols, tailored for researchers and professionals in the field of drug development.

Part 1: Core Chemical Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and scientific communication. 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is most commonly identified by its CAS number. It is often supplied as a free base or as a dihydrochloride salt, which enhances its solubility and stability.

| Identifier | Value | Source |

| CAS Number | 883541-03-5 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂FN₃ | [3][4] |

| Molecular Weight | 193.22 g/mol | [3][4] |

| IUPAC Name | 3-(5-Fluoro-1H-benzo[d]imidazol-2-yl)propan-1-amine | Derived from search results |

| Synonyms | 1H-benzimidazole-2-propanamine, 5-fluoro- | [3] |

| Canonical SMILES | NCCCC1=NC2=C(N1)C=C(F)C=C2 | [4] |

| InChI | InChI=1/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) | [3] |

Physicochemical Data

The following properties are based on computational predictions and are essential for planning experimental work, including reaction setup and purification.

| Property | Value | Source |

| Density | 1.268 g/cm³ | [3] |

| Boiling Point | 410.3°C at 760 mmHg | [3] |

| Flash Point | 202°C | [3] |

| Refractive Index | 1.632 | [3] |

Part 2: Synthesis and Characterization

The synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine relies on the established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] A robust and logical synthetic pathway is outlined below.

Proposed Synthetic Workflow

The synthesis begins with commercially available starting materials and employs protecting group chemistry to ensure regioselectivity and prevent unwanted side reactions.

Caption: Proposed synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

-

Rationale: This initial step couples the diamine with a protected amino acid. N-Boc-4-aminobutanoic acid is chosen to prevent the amine from interfering with the subsequent cyclization. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are standard coupling reagents that activate the carboxylic acid and minimize racemization, forming a stable amide intermediate.

-

Procedure:

-

Dissolve Boc-4-aminobutanoic acid (1.0 eq) and 4-fluoro-1,2-phenylenediamine (1.1 eq) in dichloromethane (DCM).

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, wash the mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography.

-

Step 2: Benzimidazole Ring Formation (Phillips Condensation)

-

Rationale: The amide intermediate undergoes an intramolecular cyclization to form the benzimidazole ring. Heating in acetic acid provides the acidic environment and thermal energy required for the condensation and subsequent dehydration.

-

Procedure:

-

Reflux the purified amide from Step 1 in glacial acetic acid for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After cooling, neutralize the acetic acid carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the Boc-protected benzimidazole.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the Boc (tert-Butyloxycarbonyl) protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent is used to cleave the carbamate ester under acidic conditions.

-

Procedure:

-

Dissolve the Boc-protected benzimidazole from Step 2 in DCM or dioxane.

-

Add an excess of TFA or a saturated solution of HCl in dioxane.

-

Stir at room temperature for 1-3 hours.

-

Evaporate the solvent and excess acid under reduced pressure to yield the final product, typically as a salt (trifluoroacetate or hydrochloride).

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

This molecule is not an end-product drug but a crucial intermediate. Its structure contains three key features that medicinal chemists can exploit:

-

The Benzimidazole Core: A bio-isostere for purine, allowing it to interact with a multitude of biological targets. Derivatives are known to possess antimicrobial, antiviral, and antitumor activities.[1]

-

The Propylamine Linker: Provides a flexible chain of optimal length to position a terminal functional group for interaction with a secondary binding pocket or for conjugation to other molecules.

-

The Terminal Amine: A nucleophilic site ideal for derivatization via amide bond formation, reductive amination, or sulfonylation to explore a vast chemical space.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the benzimidazole scaffold in kinase inhibitors, a primary application of this compound is in the synthesis of ATP-competitive inhibitors.[6] For example, derivatives could be designed to target Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.

Caption: Inhibition of the cell cycle via CDK1 by a hypothetical drug derivative.

Part 4: Safety and Handling

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a biologically active benzimidazole core, a versatile propylamine linker, and a metabolism-blocking fluorine atom makes it an attractive starting point for the synthesis of novel therapeutics, particularly in oncology and infectious diseases. Understanding its synthesis, properties, and handling is essential for researchers aiming to leverage this potent building block in their development programs.

References

-

Thoreauchem. 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride-883541-03-5. [Link]

-

Accel Scientific. 883541-03-5. [Link]

-

PubChem. 5-Fluoro-adb, (+-)- | C20H28FN3O3 | CID 101895417. [Link]

-

Wikipedia. Propylamine. [Link]

-

PubChem. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736. [Link]

-

PubMed. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. [Link]

-

National Institutes of Health (NIH). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

-

PubChem. 3-Fluoro-4-methyl-5-(2-phenylpropylamino)benzamide | C17H19FN2O | CID 43735685. [Link]

-

PubMed. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. [Link]

Sources

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride-883541-03-5 - Thoreauchem [thoreauchem.com]

- 3. 883541-03-5 3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine 3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine - CAS Database [chemnet.com]

- 4. accelsci.com [accelsci.com]

- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propylamine - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solubility Landscape of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Preclinical Success

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone of a candidate's potential success. Poor aqueous solubility is a primary contributor to erratic in vitro assay results, challenging formulation development, and, ultimately, poor bioavailability.[1][2] This guide provides an in-depth technical overview of the solubility characteristics of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine, a fluorinated benzimidazole derivative of interest in medicinal chemistry. While specific, comprehensive solubility data for this compound is not extensively published, this document serves as a practical framework for researchers. It combines theoretical predictions based on its chemical structure with robust, field-proven experimental protocols to empower scientists to determine its solubility profile in various solvent systems. Understanding and overcoming solubility challenges early in the development pipeline is paramount to de-risking a project and ensuring a smoother path to clinical trials.[3][4]

Physicochemical Profile of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior.[5] For 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine (CAS 883541-03-5), the following predicted and known properties provide a starting point for analysis:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₁₂FN₃ | ChemNet | Provides the elemental composition. |

| Molecular Weight | 193.22 g/mol | ChemNet | A lower molecular weight is generally favorable for solubility. |

| Calculated logP | 1.6037 | Click Chemistry Tools | This positive value suggests a degree of lipophilicity, which may indicate lower aqueous solubility. |

| Hydrogen Bond Donors | 1 | Click Chemistry Tools | The primary amine group can donate a hydrogen bond, aiding interaction with protic solvents. |

| Hydrogen Bond Acceptors | 3 | Click Chemistry Tools | The nitrogen atoms in the benzimidazole ring and the primary amine can accept hydrogen bonds, influencing interactions with various solvents. |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | Click Chemistry Tools | This value suggests moderate polarity, which can influence cell permeability and solubility. |

Note: Some data is derived from a methylated analog (CAS 1178328-80-7) and should be considered as an approximation.

The presence of both a lipophilic benzimidazole core and a polar propylamine side chain gives the molecule an amphipathic character. The fluorine substitution can further influence electronic properties and crystal packing, which in turn affects solubility.

Theoretical Considerations for Solubility

The structure of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine suggests a pH-dependent solubility profile. The primary amine will be protonated at acidic pH, increasing its polarity and likely enhancing its solubility in aqueous media. Conversely, in neutral to basic conditions, the free base will be less polar, potentially leading to lower aqueous solubility.

The interplay between the compound's ability to form hydrogen bonds and its overall lipophilicity will govern its solubility in organic solvents. Protic solvents like alcohols should be effective due to hydrogen bonding, while aprotic polar solvents such as DMSO and DMF are also expected to be good solvents. The solubility in non-polar solvents is anticipated to be lower.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate experimental determination of solubility is crucial.[4] Two common methods are kinetic and thermodynamic solubility assays. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation development.[4][6][7][8]

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[4][6][7][9]

Objective: To rapidly assess the apparent solubility and identify potential precipitation issues.

Materials:

-

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipette

-

Plate shaker

-

UV/Vis microplate reader or nephelometer

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Assay Plate Preparation: In a separate 96-well plate, add the aqueous buffer (e.g., PBS pH 7.4).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the corresponding wells of the assay plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates precipitation.[7][10]

-

UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max.[6][9]

-

-

Data Analysis: Determine the highest concentration at which no precipitate is observed (nephelometry) or the concentration in the saturated supernatant (UV/Vis). This is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This "gold standard" method measures the concentration of a compound in a saturated solution at equilibrium.[8][11]

Objective: To determine the true thermodynamic solubility of the solid material.

Materials:

-

Solid 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

-

Selected solvents (e.g., water, PBS at different pH values, ethanol, isopropanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable column and UV detector

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[6][11]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the compound by comparing the peak area to a standard curve prepared with known concentrations of the reference standard. The calculated concentration is the thermodynamic solubility.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility.[12][13] These methods, such as Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to predict solubility.[13][14] While these in silico tools are useful for prioritizing compounds in early discovery, they are not a substitute for experimental determination, especially for lead optimization and formulation development.[13][15]

Strategies for Solubility Enhancement

Should 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine exhibit low aqueous solubility, several formulation strategies can be employed to improve it:

-

pH Adjustment: Given the basic amine, creating a more acidic environment can increase solubility.

-

Co-solvents: The use of water-miscible organic solvents can increase the solubility of lipophilic compounds.[3]

-

Salt Formation: Forming a salt of the primary amine (e.g., a hydrochloride salt) can significantly enhance aqueous solubility.

-

Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can improve the dissolution rate and apparent solubility.[16]

Conclusion

While a comprehensive public database on the solubility of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is currently lacking, this guide provides the necessary framework for any research or development team to thoroughly characterize this critical property. By combining an understanding of its physicochemical characteristics with the detailed experimental protocols provided, scientists can generate the high-quality data needed to make informed decisions, optimize formulations, and ultimately, enhance the probability of preclinical and clinical success. The early and accurate assessment of solubility is not merely a procedural step but a strategic imperative in modern drug development.[4][10]

References

- Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- National Institutes of Health (NIH). (n.d.). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients.

- IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- National Institutes of Health (NIH). (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Pharma Innovation. (n.d.). API Solubility and Partition Coefficient.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ChemNet. (n.d.). 3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine.

- Click Chemistry Tools. (n.d.). 3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]